Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Description
Significance of Pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry Research
The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This characteristic has led to the development of a diverse array of biologically active compounds. The significance of this scaffold is underscored by its presence in numerous compounds investigated for a wide range of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. ekb.egnih.gov
The broad spectrum of biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to act as inhibitors of various enzymes, particularly protein kinases. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the pathogenesis of diseases such as cancer. The pyrazolo[3,4-d]pyrimidine core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties and the development of selective inhibitors for specific kinase targets. nih.govnih.gov
The following table summarizes some of the key biological activities reported for various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold:
| Biological Activity | Therapeutic Area |
| Kinase Inhibition | Cancer, Inflammatory Diseases |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| CNS Modulation | Neurological Disorders |
Bioisosteric Relationship with Purine (B94841) Nucleosides and ATP Analogues in Molecular Design
The therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold is largely attributed to its bioisosteric relationship with naturally occurring purine nucleosides, such as adenine (B156593) and guanine. ekb.eg Bioisosterism refers to the principle of replacing a functional group in a biologically active molecule with another group that has similar physical and chemical properties, with the aim of enhancing the compound's activity or modifying its properties.
The pyrazolo[3,4-d]pyrimidine core closely mimics the purine ring system in terms of its size, shape, and the arrangement of nitrogen atoms capable of forming hydrogen bonds. This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of many enzymes, particularly kinases. ekb.eg By occupying the ATP binding pocket, these compounds can block the transfer of a phosphate (B84403) group to substrate proteins, thereby inhibiting the signaling pathways that contribute to disease progression. nih.gov
The design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors often involves modifying the substituents on the core scaffold to optimize interactions with the specific amino acid residues within the ATP-binding site of the target kinase, leading to improved potency and selectivity. nih.gov
Historical Context of Scholarly Investigations on the Pyrazolo[3,4-d]pyrimidine Scaffold
The exploration of the pyrazolo[3,4-d]pyrimidine scaffold dates back to the mid-20th century, with initial interest sparked by its structural analogy to purines. ekb.eg Early research focused on the synthesis of various derivatives and the evaluation of their potential as antimetabolites in cancer chemotherapy. These initial studies laid the groundwork for the future development of this class of compounds.
A significant breakthrough in the field came with the discovery that many pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects through the inhibition of protein kinases. This realization, which emerged with the growing understanding of the role of kinases in disease, propelled the scaffold to the forefront of drug discovery efforts, particularly in oncology. nih.gov
Over the decades, extensive research has been dedicated to developing efficient synthetic routes to access a wide diversity of pyrazolo[3,4-d]pyrimidine derivatives and to systematically explore their structure-activity relationships (SAR). The compound "Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate" and its precursors, such as ethyl 5-amino-1H-pyrazole-4-carboxylates, have been identified as key intermediates in the synthesis of more complex and potent therapeutic agents. nih.govnih.govnih.gov These intermediates provide a versatile platform for introducing various functional groups to modulate the biological activity of the final compounds. The ongoing investigation of this "privileged scaffold" continues to yield novel drug candidates with the potential to address a range of unmet medical needs.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAZRCHRCYPFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 3,4 D Pyrimidine Core and Its Analogues
Classical Cyclocondensation Approaches to the Pyrazolo[3,4-d]pyrimidine System
Traditional methods for synthesizing the pyrazolo[3,4-d]pyrimidine system predominantly rely on cyclocondensation reactions. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized pyrazole (B372694) precursor.
Synthesis from Pyrazole Precursors, including Ethyl 5-amino-1H-pyrazole-4-carboxylate Derivatives
The most prevalent classical route to pyrazolo[3,4-d]pyrimidines begins with 5-aminopyrazole derivatives. acs.org Specifically, ethyl 5-amino-1H-pyrazole-4-carboxylate and its N-substituted analogues are highly versatile starting materials. nih.govnih.govtandfonline.com The general strategy involves the reaction of the 5-amino group and the adjacent ring carbon with a reagent that provides the remaining two atoms of the pyrimidine ring.
A common method is the cyclization with formamide (B127407) at high temperatures, which directly yields the corresponding 4-hydroxypyrazolo[3,4-d]pyrimidines (which exist in the tautomeric 4-oxo form). acs.orgtandfonline.com For instance, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide at 190°C to produce the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. tandfonline.com Similarly, reacting ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives with urea (B33335) or thiourea (B124793) provides access to the corresponding 4-oxo or 4-thioxo pyrazolo[3,4-d]pyrimidines. nih.gov
Another approach involves the hydrolysis of the ester group in ethyl 5-amino-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid. nih.gov This acid can then be cyclized with reagents like acetic anhydride (B1165640) to form an intermediate pyrazolo[3,4-d] nih.govtandfonline.comoxazin-4-one, which subsequently reacts with various nucleophiles (e.g., amines, hydrazine, urea) to yield a diverse range of 5- and 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govnih.gov
| Starting Material | Reagent | Product | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | tandfonline.com |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Urea | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Acetic Anhydride, then Urea | 3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
One-Pot Multicomponent Reaction Strategies for Pyrazolo[3,4-d]pyrimidine Construction
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed. These strategies combine multiple starting materials in a single reaction vessel to construct the target heterocycle in a convergent manner, avoiding the isolation of intermediates.
One such strategy involves the reaction of a pyrazolone (B3327878) derivative, an aromatic aldehyde, and urea or thiourea. tandfonline.comresearchgate.net For example, 3-methyl-1,4-dihydropyrazol-5-one can react with a substituted aromatic aldehyde and urea under mild conditions to afford pyrazolo[3,4-d]pyrimidine derivatives in satisfactory yields. researchgate.net Another efficient procedure utilizes 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, various aryl-aldehydes, and urea in the presence of a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol. tandfonline.com This method is noted for its use of a non-toxic medium and high product yields. tandfonline.com
A three-component reaction for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has also been reported, using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines. rsc.org This protocol is often performed under microwave irradiation to accelerate the reaction. rsc.orgresearchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |
| 3-Methyl-1,4-dihydropyrazol-5-one | Aromatic Aldehyde | Urea/Thiourea | Mild conditions | Substituted Pyrazolo[3,4-d]pyrimidines | researchgate.net |
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Aryl-aldehyde | Urea | Poly(N-vinylpyridinium) hydrogen sulfate / Glycerol | Pyrazolo[3,4-d]pyrimidine-6-one derivatives | tandfonline.com |
| Methyl 5-aminopyrazole-4-carboxylate | Trimethyl orthoformate | Primary Amine | Microwave irradiation | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | rsc.org |
Advanced and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have introduced more efficient, rapid, and environmentally benign methods for the synthesis of pyrazolo[3,4-d]pyrimidines. These include solid-phase synthesis, microwave-assisted protocols, and catalyst-mediated functionalization.
Solid-Phase Synthetic Techniques for Pyrazolo[3,4-d]pyrimidines
Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries, primarily through simplified purification procedures where excess reagents and by-products are washed away from the resin-bound product. An elegant solid-phase route for pyrazolo[3,4-d]pyrimidine derivatives has been developed utilizing an Aza-Wittig/electrocyclic ring closure reaction sequence. researchgate.netresearchgate.net
In this approach, a pyrazole precursor is anchored to a solid support, such as a Rink resin. researchgate.net The resin-bound pyrazole is then converted to an iminophosphorane, which undergoes an intramolecular Aza-Wittig reaction followed by electrocyclic ring closure to form the pyrazolo[3,4-d]pyrimidine core. A key benefit of this method is that the toxic triphenylphosphine (B44618) oxide by-product from the Aza-Wittig reaction can be easily removed by simple washing. researchgate.net Cleavage from the resin then affords the final product in high purity.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of the pyrazolo[3,4-d]pyrimidine core has greatly benefited from this technology.
For example, the cyclization of ortho-amino esters of pyrazole with various nitriles to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones shows significantly higher yields (77–89%) and drastically shorter reaction times (minutes vs. hours) under microwave irradiation compared to conventional heating. nih.gov Three-component reactions, as mentioned earlier, are also particularly efficient under microwave conditions. rsc.orgrsc.org The synthesis of N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines from 3,5-diaminopyrazole-4-carbonitriles, primary amines, and orthoesters is a prime example of a microwave-assisted MCR that offers short reaction times and often allows for chromatography-free product isolation. rsc.org
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Cyclization of ortho-amino pyrazole ester with nitriles | 10-15 hours | 8-12 minutes | Significant increase | nih.gov |
| Three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Not specified | Short reaction time | High efficiency | rsc.org |
| Three-component synthesis of 3,4-diaminopyrazolo[3,4-d]pyrimidines | Not specified | Short reaction time | High efficiency | rsc.org |
Catalyst-Mediated Reactions, such as Suzuki Coupling, for Scaffold Elaboration
While the construction of the core scaffold is essential, the ability to functionalize it at various positions is critical for developing analogues with tailored properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents.
This strategy is typically applied to a pre-formed, halogenated pyrazolo[3,4-d]pyrimidine scaffold. For instance, a chloro- or bromo-substituted pyrazolo[3,4-d]pyrimidine can be coupled with a wide range of aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base. This allows for the late-stage diversification of the core structure, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. While many examples exist for the related pyrazolo[1,5-a]pyrimidine (B1248293) isomer, nih.govmdpi.comrsc.org the principles are directly applicable to the [3,4-d] system. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated via Suzuki coupling, demonstrating the feasibility of this reaction on a closely related pyrimidine core. researchgate.net The reaction of a halogenated pyrazolo[3,4-d]pyrimidine with various boronic acids using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a suitable solvent like 1,4-dioxane (B91453) would be a typical approach. researchgate.net
Preparation of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate as a Key Synthetic Intermediate
The synthesis of the pyrazolo[3,4-d]pyrimidine core is a critical step in the development of various biologically active molecules. This compound, in particular, serves as a key synthetic intermediate, providing a versatile scaffold for further chemical modifications. The construction of this bicyclic heterocyclic system is typically achieved through the cyclization of a substituted ethyl 5-aminopyrazole-4-carboxylate precursor. Several methodologies have been reported for the synthesis of analogues of this important intermediate, which are instructive for its preparation.
A prevalent and direct method for the formation of the pyrazolo[3,4-d]pyrimidine nucleus involves the reaction of an ethyl 5-aminopyrazole-4-carboxylate derivative with a one-carbon cyclizing agent, such as formamide, urea, or thiourea. nih.gov This approach facilitates the construction of the pyrimidine ring onto the pyrazole core.
For instance, the synthesis of a substituted analogue, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is accomplished by the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide. nih.gov The reaction is typically carried out by refluxing the aminopyrazole precursor in formamide. nih.gov This process leads to the formation of the pyrimidinone ring fused to the pyrazole.
A more general strategy is exemplified by the synthesis of various 1-substituted pyrazolo[3,4-d]pyrimidines. In this case, ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate was reacted with formamide, urea, and thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These reactions demonstrate the versatility of ethyl 5-aminopyrazole-4-carboxylate as a precursor for accessing a range of pyrazolo[3,4-d]pyrimidines with different functionalities on the pyrimidine ring.
The following table summarizes a general synthetic approach for the preparation of the pyrazolo[3,4-d]pyrimidine core from ethyl 5-aminopyrazole-4-carboxylate analogues.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Formamide | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Urea | 4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Thiourea | 4-Thioxo-1-[8-(trifluoromethyl)quinolin-4-yl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
An alternative, albeit more indirect, route to a modified pyrazolo[3,4-d]pyrimidine core involves the initial hydrolysis of the ethyl ester of the aminopyrazole precursor. For example, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed to 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. nih.gov This carboxylic acid can then be cyclized with acetic anhydride to form a pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one intermediate. nih.gov This oxazinone can subsequently be reacted with various nucleophiles to generate a diverse range of substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov While this method does not directly yield this compound, it highlights the utility of the aminopyrazole precursor in constructing the core heterocyclic system through a different synthetic strategy.
The following table outlines this alternative synthetic pathway.
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Basic Hydrolysis (e.g., NaOH) | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | nih.gov |
| 2 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Acetic Anhydride | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one | nih.gov |
| 3 | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one | Various Nucleophiles (e.g., amines, hydrazines) | Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |
These methodologies underscore the importance of ethyl 5-aminopyrazole-4-carboxylate derivatives as foundational precursors for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, which is central to the development of new therapeutic agents.
Chemical Reactivity and Derivatization Strategies for the Pyrazolo 3,4 D Pyrimidine Scaffold
Functionalization at Pyrimidine (B1678525) Ring Positions (e.g., C-4, C-6)
The pyrimidine ring of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate offers multiple sites for functionalization, with the C-4 and C-6 positions being particularly amenable to chemical modification. The reactivity at the C-4 position is well-documented and often involves nucleophilic substitution reactions. The ester group at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. nih.gov For instance, the pyrimidin-4-one tautomer can be converted to a 4-chloro derivative by treatment with reagents like phosphorus oxychloride. This chloro-substituted intermediate is highly susceptible to nucleophilic attack, enabling the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, at the C-4 position. semanticscholar.orgnih.gov
Functionalization at the C-6 position is also a key strategy for diversifying the pyrazolo[3,4-d]pyrimidine scaffold. While direct functionalization of the C-6 position of the title compound is less commonly reported, derivatization at this position is often achieved during the synthesis of the pyrazolo[3,4-d]pyrimidine core or through subsequent modifications of related intermediates. For example, C-6 substituted analogs have been synthesized and evaluated for their biological activities. nih.gov High-pressure conditions have been employed for the aromatic nucleophilic substitution at the C-6 position of 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine, suggesting a potential route for introducing diversity at this position. core.ac.uk
Table 1: Examples of Functionalization at Pyrimidine Ring Positions
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group/Derivative |
|---|---|---|---|
| C-4 | Hydrolysis | NaOH, Methanol, Reflux | Carboxylic acid |
| C-4 | Chlorination | POCl3, Reflux | Chloro |
| C-4 | Amination (from chloro derivative) | Various amines, isopropanol | Amino derivatives |
| C-6 | Nucleophilic Aromatic Substitution (on chloro derivative) | Amines, High Pressure | Amino derivatives |
Functionalization at Pyrazole (B372694) Ring Positions (e.g., N-1, C-3)
The pyrazole moiety of the pyrazolo[3,4-d]pyrimidine scaffold provides additional opportunities for structural modification, primarily at the N-1 and C-3 positions. The N-1 position of the pyrazole ring is readily susceptible to alkylation and arylation reactions. A variety of alkylating agents, such as alkyl halides and propargyl bromide, can be used to introduce diverse substituents at this position under basic conditions. nih.gov These modifications can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.
Functionalization at the C-3 position is another important strategy for derivatization. While direct functionalization of the C-3 position of the title compound is challenging, it can be achieved through multi-step synthetic sequences. For instance, the introduction of substituents at the C-3 position can be accomplished during the initial pyrazole ring synthesis. nih.gov Halogenation at the C-3 position of related pyrazolo[1,5-a]pyrimidines has been reported using hypervalent iodine reagents, suggesting a potential strategy that could be adapted for the pyrazolo[3,4-d]pyrimidine system. nih.gov
Table 2: Examples of Functionalization at Pyrazole Ring Positions
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group/Derivative |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halides (e.g., methyl iodide, propargyl bromide), DMF | N-alkyl derivatives |
| N-1 | Arylation | Aryl halides, Copper catalysis | N-aryl derivatives |
| C-3 | Incorporation during synthesis | Starting with substituted pyrazole precursors | Various C-3 substituted derivatives |
Formation of Fused Heterocyclic Systems from Pyrazolo[3,4-d]pyrimidine Derivatives
The inherent reactivity of the pyrazolo[3,4-d]pyrimidine scaffold, particularly when appropriately functionalized, allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. These annulation reactions often lead to novel scaffolds with distinct biological profiles.
A common strategy involves the derivatization of the C-4 position to introduce a reactive handle for subsequent cyclization. For example, conversion of the 4-oxo group to a 4-hydrazinyl derivative provides a nucleophilic center that can react with various electrophiles to form fused triazole rings. The reaction of 4-hydrazinyl-pyrazolo[3,4-d]pyrimidines with aldehydes, followed by oxidative cyclization, is a known method for the synthesis of pyrazolo[4,3-e] indexcopernicus.comjournalijar.comtriazolo[1,5-c]pyrimidines. indexcopernicus.comjournalijar.com Similarly, reaction with carbon disulfide can lead to the formation of thioxo-triazolo-fused systems. rsc.org
Furthermore, the amino group at the C-5 position of the pyrazole ring in precursors to the title compound can be utilized for the construction of fused systems. For example, reaction with acetic anhydride (B1165640) can lead to the formation of a pyrazolo[3,4-d] indexcopernicus.comresearchgate.netoxazin-4-one, which can then be reacted with various nucleophiles to generate a range of fused pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov
Table 3: Examples of Fused Heterocyclic Systems from Pyrazolo[3,4-d]pyrimidine Derivatives
| Starting Derivative | Reaction Partner(s) | Resulting Fused System |
|---|---|---|
| 4-Hydrazinyl-pyrazolo[3,4-d]pyrimidine | Aromatic aldehydes, FeCl3 | Pyrazolo[4,3-e] indexcopernicus.comjournalijar.comtriazolo[1,5-c]pyrimidine |
| 4-Hydrazinyl-pyrazolo[3,4-d]pyrimidine | Carbon disulfide, Pyridine (B92270) | Thioxo-pyrazolo[4,3-e] indexcopernicus.comjournalijar.comtriazolo[4,3-a]pyrimidine |
| 5-Amino-pyrazole-4-carboxylic acid | Acetic anhydride, then various nucleophiles | Fused Pyrazolo[3,4-d]pyrimidin-4-ones |
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives
Impact of Substituents on Molecular Biological Activities
The N-1 position of the pyrazole (B372694) ring is a critical site for modification, and its substitution pattern can significantly modulate the activity profile of the entire molecule. The optimal substituent at this position often depends on the specific biological target.
For instance, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, it was observed that compounds left unsubstituted at the N-1 position generally exhibited higher potency. researchgate.netnih.gov This suggests that for CDK2, an unencumbered N-1 position may be favorable for fitting into the ATP-binding pocket. Conversely, for the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the introduction of a more lipophilic group at the N-1 position was found to be potentially beneficial for anti-proliferative activity. nih.gov This highlights the target-specific nature of SAR at the N-1 position, where steric bulk and lipophilicity can be either advantageous or detrimental depending on the topology of the target enzyme's active site.
Table 1: Influence of N-1 Substitution on Biological Activity
| N-1 Substituent | Target Enzyme | Effect on Activity | Reference |
|---|---|---|---|
| Unsubstituted (H) | CDK2 | Higher potency compared to substituted analogues. | nih.gov |
| Substituted (Alkyl) | CDK2 | Lower potency compared to unsubstituted analogues. | nih.gov |
The C-4 position of the pyrimidine (B1678525) ring is one of the most extensively studied and crucial determinants of pharmacological potency. Substituents at this position often project into the solvent-exposed region of kinase active sites, providing significant opportunities for optimization.
A consistent finding across multiple studies is the effectiveness of an amino linker at C-4, often bearing an aryl group. For CDK2 inhibitors, 4-anilino compounds demonstrated superior inhibitory activity and antitumor effects compared to 4-benzyl derivatives. nih.gov The electronic properties of the aniline (B41778) ring are also critical; for example, incorporating a 3-fluoroaniline (B1664137) group at C-4 resulted in compounds with CDK2 inhibitory activity comparable or superior to reference inhibitors like olomoucine (B1683950) and roscovitine. researchgate.netnih.gov
For Src kinase inhibition, the substitution pattern on the C-4 anilino ring is equally important. A 2-chloro-5-hydroxy anilino group was found to be particularly effective, with modeling studies suggesting the hydroxyl group forms a key hydrogen bond with a glutamate (B1630785) residue in the kinase's catalytic pocket, thereby enhancing affinity. mdpi.com In the context of EGF-R tyrosine kinase inhibition, the 4-(phenylamino) moiety is a cornerstone of potent compounds. nih.gov Further derivatization at this position, such as the introduction of a hydrazone linkage, has also led to highly potent antitumor agents. researchgate.net
The linker atom itself can be varied. In the development of FLT3 and VEGFR2 inhibitors, changing the linker from an amino group (-NH-) to an ether (-O-) at the C-4 position was a key step in the optimization process. nih.govacs.org
Table 2: Impact of C-4 Substitution on Pharmacological Potency
| C-4 Substituent | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| 4-Anilino | CDK2 | Superior activity compared to 4-benzyl. | nih.gov |
| 4-(3-Fluoroanilino) | CDK2 | Comparable or superior activity to reference drugs. | nih.gov |
| 4-(2-Chloro-5-hydroxy anilino) | Src Kinase | OH group forms a crucial hydrogen bond, enhancing affinity. | mdpi.com |
| 4-Hydrazone derivatives | Various Tumor Cell Lines | Showed potent antitumor activity with low micromolar IC50 values. | researchgate.net |
| 4-Phenoxy | FLT3, VEGFR2 | Change from 4-amino to 4-oxy linker was a key optimization step. | nih.govacs.org |
The C-6 position offers another avenue for modifying the biological response, though its influence can be more subtle compared to the C-4 position. The role of C-6 substituents can range from modulating solubility and physicochemical properties to directly interacting with the target protein.
In some cases, an unsubstituted C-6 position is preferred. For instance, a C-6 unsubstituted derivative demonstrated promising in vivo activity by blocking Bcr-Abl kinase. nih.gov Similarly, for dual DHFR/TS inhibitors, the absence of a substituent at C-6 was concluded to be potentially beneficial for anti-proliferative activity. nih.gov
Conversely, introducing specific substituents at C-6 has led to highly potent inhibitors for other targets. A notable example is the development of Src inhibitors, where incorporating a 6-thioethylmorpholinyl group resulted in compounds with activity in the nanomolar range. mdpi.com This indicates that the C-6 position can be exploited to engage specific sub-pockets within a kinase's active site to enhance potency and potentially selectivity.
Table 3: Role of C-6 Substitution in Biological Response
| C-6 Substituent | Target Enzyme(s) | Effect on Activity | Reference |
|---|---|---|---|
| Unsubstituted (H) | Bcr-Abl | Compound demonstrated promising in vivo activity. | nih.gov |
| Unsubstituted (H) | DHFR/TS | Potentially beneficial for anti-proliferative activity. | nih.gov |
Pharmacophore Elucidation and Rational Design Principles
The development of potent pyrazolo[3,4-d]pyrimidine inhibitors has increasingly relied on rational design principles, including pharmacophore modeling and computational techniques. These approaches aim to identify the essential structural features required for biological activity and to predict how novel chemical entities will interact with their target.
A key principle underlying the activity of these compounds is their function as ATP-competitive inhibitors. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine (B156593) base of ATP, allowing it to bind in the ATP-binding cleft of kinases. researchgate.net The rational design process builds upon this core.
Pharmacophore models have been successfully employed to optimize this class of inhibitors. For example, a pharmacophore model for EGF-R tyrosine kinase inhibitors was used to guide the optimization of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, leading to compounds with IC50 values in the low nanomolar range. nih.gov These models typically define key hydrogen bond donor and acceptor sites, hydrophobic regions, and the specific spatial arrangement of these features necessary for high-affinity binding.
Molecular docking studies have further refined the understanding of the binding modes. For CDK2 inhibitors, docking simulations confirmed that the pyrazolo[3,4-d]pyrimidine scaffold fits into the active site and forms essential hydrogen bonds with backbone residues, such as Leu83. rsc.org For Src inhibitors, modeling highlighted a critical hydrogen bond between a hydroxyl group on the C-4 anilino substituent and a glutamate residue in the enzyme pocket. mdpi.com
More advanced strategies, such as conformation-similarity-based virtual screening combined with fragment-based drug design, have also been utilized to efficiently discover novel and potent hits, such as inhibitors of activin receptor-like kinase 5 (ALK5). nih.gov These rational design principles allow for a more focused and efficient exploration of chemical space, moving beyond traditional SAR to a more predictive and structure-guided approach to drug discovery.
Pharmacological and Biochemical Investigations of Pyrazolo 3,4 D Pyrimidine Derivatives: Mechanistic Focus
Molecular Mechanisms of Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine (B156593), is a fundamental structural component in the design of various kinase inhibitors. nih.govrsc.org This core structure serves as a versatile template for developing potent and selective inhibitors that target the ATP-binding site of numerous protein kinases, which are crucial in cellular signaling pathways. nih.govnih.gov Modifications of this scaffold have led to the discovery of compounds with significant inhibitory activity against a range of kinases implicated in cancer and other diseases. While Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate itself is a key synthetic intermediate, its core structure is central to the derivatives discussed below.
Cyclin-Dependent Kinases (CDK) Inhibition (e.g., CDK1, CDK2)
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov The pyrazolo[3,4-d]pyrimidine nucleus is considered an effective scaffold for targeting CDKs due to its structural similarity to the purine (B94841) ring of ATP. nih.gov
Research has led to the synthesis of various substituted pyrazolo[3,4-d]pyrimidines with potent anti-CDK activity. For instance, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were developed and evaluated for their ability to selectively inhibit CDK2. researchgate.net Within this series, compounds featuring a 4-anilino substitution demonstrated superior CDK2 inhibitory and antitumor activity compared to their 4-benzyl counterparts. researchgate.net Notably, compounds with a 3-fluoroaniline (B1664137) group at the C-4 position showed CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine (B1683950) and roscovitine. researchgate.net Structure-activity relationship (SAR) studies revealed that unsubstituted compounds at the N-1 position generally possessed higher potency for CDK2 inhibition. researchgate.net
Another study focused on designing novel pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors by replacing the purine scaffold of roscovitine. nih.gov These compounds were designed so that the pyrazolo[3,4-d]pyrimidine bicycle would occupy the ATP adenine region, a key interaction for kinase inhibition. nih.gov
| Compound | Target Kinase | IC50 | Reference |
| 33a,b (4-(3-fluoroanilino) derivatives) | CDK2 | Comparable to olomoucine and roscovitine | researchgate.net |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. nih.govnih.govnih.gov The scaffold acts as the heteroaromatic ring system that occupies the adenine-binding region within the ATP-binding pocket of EGFR. nih.govnih.gov
In one study, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR inhibitors. nih.gov Compound 12b from this series emerged as the most potent, with a significant inhibitory concentration against wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.govresearchgate.net This compound was found to induce apoptosis and arrest the cell cycle in cancer cells. nih.govresearchgate.net
Another research effort synthesized four series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating them against a panel of 60 cancer cell lines. nih.govsemanticscholar.org An ethyl ester analogue, compound 16 , which features an ethyl ester substituent on a 4-imidazole ring linked to the pyrazolo[3,4-d]pyrimidine core, showed remarkable broad-spectrum cell growth inhibition. nih.govsemanticscholar.org The enzymatic assessment confirmed that these derivatives possess significant EGFR tyrosine kinase inhibitory activities. nih.govresearchgate.net Molecular docking studies further explained the potent inhibitory activity by showing how the 1H-pyrazolo[3,4-d]pyrimidin-6-amine moiety orients into the adenine pocket to form a crucial hydrogen bond with the Met793 residue. nih.gov
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | nih.govresearchgate.net |
| 12b | EGFRT790M | 0.236 | nih.govresearchgate.net |
| 4 | EGFR-TK | 0.054 | nih.govresearchgate.net |
| 15 | EGFR-TK | 0.135 | nih.govresearchgate.net |
| 16 | EGFR-TK | 0.034 | nih.govsemanticscholar.orgresearchgate.net |
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, particularly VEGFR-2, which is critical for angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
A study focused on the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with the fundamental pharmacophoric features of first-generation VEGFR-2 inhibitors like sunitinib. nih.gov The synthesized compounds were evaluated for their anticancer activity, with several showing significant potential. The most potent compound, 12b , was selected for further investigation and demonstrated a substantial increase in caspase-3 activity, a key marker of apoptosis, in breast cancer cells. nih.gov This activity was found to be 7.32-fold higher compared to controls, highlighting its potential as an anti-angiogenic agent. nih.gov
| Compound | Target Kinase | Activity | Reference |
| 12b | VEGFR-2 | 7.32-fold increase in caspase-3 activity | nih.gov |
Src Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for the development of inhibitors against Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are frequently overactive in various cancers and play a role in cell invasion and metastasis. chapman.edubioworld.com
Numerous studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives for Src kinase inhibitory activity. In one study, compounds 6e and 10c were identified as inhibitors of Src kinase. chapman.edu Another derivative, 15a , was found to be a metal-mediated inhibitor of Csk (C-terminal Src kinase) with high selectivity over Src. chapman.edu
Further lead optimization studies on an existing library of pyrazolo[3,4-d]pyrimidines led to the identification of compound SI-388 as a potent and specific Src inhibitor. bioworld.comnih.gov In glioblastoma models, this compound hampered cell viability and tumorigenicity and increased the cancer cells' sensitivity to radiation. bioworld.commdpi.com These findings underscore the potential of this scaffold in developing targeted cancer therapies. nih.gov
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6e | Src | 5.6 | chapman.edu |
| 10c | Src | 5.1 | chapman.edu |
| 15a | Csk | 2.0 | chapman.edu |
| 15a | c-Src | 112 | chapman.edu |
| SI-388 | Src | Most potent in a series of 19 compounds | bioworld.comnih.gov |
RAF Kinase Inhibition (e.g., BRAF, C-RAF)
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has also been utilized to design novel pan-RAF inhibitors, which target kinases in the RAF signaling pathway (e.g., BRAF, C-RAF) crucial for cancer cell growth. nih.gov These inhibitors are often designed to bind to the DFG-out inactive conformation of the kinase. nih.gov
A structure-based design approach led to the creation of bisarylurea derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov The design was inspired by the structure of sorafenib, with the pyridine (B92270) ring replaced by the pyrazolo[3,4-d]pyrimidine moiety. nih.gov The most promising compound from this series, 1v , demonstrated potent inhibitory activity against BRAFV600E, wild-type BRAF, and C-RAF. nih.gov It also showed effective anti-proliferative activity against several tumor cell lines and was selective for cancer cells over normal cells. nih.gov Mechanistic studies confirmed that compound 1v suppressed the phosphorylation of MEK, a downstream target of RAF, and arrested the cell cycle in the G0/G1 phase. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1v | BRAFV600E | 23.6 | nih.gov |
| 1v | wild-type BRAF | 51.5 | nih.gov |
| 1v | C-RAF | 8.5 | nih.gov |
Glycogen Synthase Kinase (GSK) Inhibition
Derivatives of pyrazolopyrimidine have been identified as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. nih.gov The pyrazolopyrimidine core is a known ATP-competitive inhibitor for GSK-3. semanticscholar.org
A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as potent GSK-3 inhibitors. nih.gov Through detailed structure-activity relationship (SAR) studies, it was determined that the aryl ring at the Ar(1) position occupies a tight binding region with little room for modification. nih.gov In contrast, a variety of modifications could be made to the hydrazone aryl ring, leading to the development of GSK-3 inhibitors with activity in the low nanomolar range. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a promising class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation. The inhibition of DHFR disrupts these processes, leading to antitumor effects.
Notably, the isosteric replacement of the pteridine (B1203161) ring in the well-known DHFR inhibitor Methotrexate (MTX) with a pyrazolo[3,4-d]pyrimidine nucleus has been shown to enhance DHFR inhibition activity. This structural modification has led to the development of novel pyrazolo[3,4-d]pyrimidine conjugates with potent DHFR inhibitory profiles. For instance, certain derivatives have demonstrated superior or comparable activity to MTX in enzymatic assays.
Table 1: DHFR Inhibition by selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative 1 | DHFR | 2.41 | Methotrexate | 0.11 |
Topoisomerase II Inhibition
Topoisomerase II is a vital nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-stranded breaks in the DNA, allowing for the passage of another DNA strand. ekb.eg The inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptosis. ekb.eg The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising pharmacophore for the development of Topoisomerase II inhibitors. ekb.eg
Recent research has focused on the design and synthesis of pyrazolo[3,4-d]pyrimidine-based dual inhibitors that target both histone deacetylases (HDAC) and Topoisomerase II. researchgate.net This dual-inhibition strategy is a promising approach in cancer therapy. Several synthesized compounds in this class have demonstrated excellent dual inhibitory activities against both HDAC and Topoisomerase II. researchgate.net For example, compounds 12 and 24 from a synthesized series were found to have significant interactions with the active sites of both enzymes in molecular docking studies and were shown to promote apoptosis in MCF-7 breast cancer cells. researchgate.net
Phospholipase A2 (PLA2) Inhibition
Phospholipase A2 (PLA2) enzymes are involved in a variety of inflammatory processes through the release of arachidonic acid from cell membranes. The inhibition of PLA2 is a key target for anti-inflammatory drug development. In-silico docking studies have been conducted to investigate the potential of pyrazolo[3,4-d]pyrimidine derivatives as PLA2 inhibitors. nih.govnih.gov
These computational studies have explored the binding affinity and modes of interaction of various pyrazolo[3,4-d]pyrimidine molecules with the X-ray crystal structure of Russell's viper PLA2. nih.gov The results from these docking studies suggest that pyrazolo[3,4-d]pyrimidine derivatives, particularly those with a trimethylene linker, can effectively bind to both the anti-coagulation and enzymatic regions of PLA2. nih.gov This indicates their potential as inhibitors of PLA2-mediated inflammatory and coagulation activities. nih.govnih.gov
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. The dual inhibition of both COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Novel pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids have been synthesized and evaluated for their ability to dually inhibit COX-2 and 5-LOX. nih.gov Several of these compounds have exhibited significant inhibitory activity at the micromolar level, with a notable selectivity towards COX-2. nih.gov For instance, compound 8e from a synthesized series was identified as a potent dual COX-2/5-LOX inhibitor. nih.gov
Table 2: COX-2 and 5-LOX Inhibition by a selected Pyrazolo[3,4-d]pyrimidine Hybrid
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 8e | COX-2 | 1.837 |
Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of both COX-2 and 5-LOX, providing a rationale for their inhibitory activity. nih.gov
Cellular Mechanistic Studies (in vitro models)
Induction of Apoptosis in Cellular Systems
A significant body of evidence demonstrates that pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death. nih.govtandfonline.comnih.gov This has been observed across a variety of cancer cell lines. nih.govtandfonline.comnih.gov
One of the key mechanisms implicated in the pro-apoptotic activity of these compounds is the generation of reactive oxygen species (ROS). nih.gov Increased intracellular ROS levels can lead to oxidative stress, which in turn can trigger the apoptotic cascade. nih.gov This is often evidenced by an increase in the sub-G1 cell population in flow cytometry analysis, indicating DNA fragmentation, a hallmark of apoptosis. nih.gov
Further mechanistic insights reveal that the induction of apoptosis by pyrazolo[3,4-d]pyrimidine derivatives involves:
Activation of Caspases: A significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, has been observed. nih.govtandfonline.com
Mitochondrial Pathway Involvement: Loss of mitochondrial membrane potential is another key event, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov
DNA Degradation: The ultimate degradation of nuclear DNA is a final common step in apoptosis induced by these compounds. nih.gov
For example, a particular pyrazolo[3,4-d]pyrimidine derivative, 7d , was found to induce apoptosis through the dual inhibition of EGFR and ErbB2, leading to an 11-fold increase in active caspase-3 levels. tandfonline.com
Cell Cycle Arrest Mechanisms (e.g., G0/G1, S phase)
In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at various phases. tandfonline.comtandfonline.comnih.govnih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
The specific phase of the cell cycle at which arrest occurs appears to be dependent on the specific chemical structure of the pyrazolo[3,4-d]pyrimidine derivative. Studies have reported cell cycle arrest at different checkpoints:
G0/G1 Phase: Some derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. For instance, compound 14 , a pyrazolo[3,4-d]pyrimidine derivative, was found to increase the cell population in the G0-G1 phase from 49.51% to 57.04% in HCT cells. nih.gov
S Phase: Other analogues have been found to induce a significant accumulation of cells in the S phase. tandfonline.comnih.gov For example, compound 6i was shown to effectively induce S-phase arrest in MCF-7 cells. tandfonline.com Similarly, compound 12b was reported to induce cell cycle arrest at the S phase in the MDA-MB-468 breast cancer cell line. nih.gov
G2/M Phase: Cell cycle arrest at the G2/M phase has also been observed with certain pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com Compound 7d , for instance, caused an accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase. tandfonline.com
This ability to halt the cell cycle at different checkpoints highlights the multifaceted anticancer activity of the pyrazolo[3,4-d]pyrimidine scaffold.
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Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound". Extrapolating data from other derivatives would violate the instruction to focus solely on the specified compound.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, these studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity. This scaffold is a known bioisostere of adenine (B156593), allowing it to effectively interact with the ATP-binding sites of various kinases. rsc.orgsciforum.net
Docking studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can bind to the ATP pocket of several important protein kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.govresearchgate.net
The binding mode typically involves the pyrazolo[3,4-d]pyrimidine core occupying the adenine binding region. nih.govnih.gov Key interactions often include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings are crucial for forming hydrogen bonds with amino acid residues in the hinge region of the kinase. For example, in the EGFR binding site, a key hydrogen bond is formed with the backbone of Met793. nih.gov Against CDK2, a critical hydrogen bond is formed with the backbone of Leu83. rsc.org
Hydrophobic Interactions: Substituents attached to the core scaffold extend into hydrophobic pockets of the binding site, forming essential interactions. In EGFR, the pyrimidine ring itself can form hydrophobic interactions with residues like Leu718 and Gly796, while other parts of the molecule interact with Leu694, Ala719, and Val702. nih.govtandfonline.com
Arene Interactions: Phenyl rings on the derivatives often engage in pi-stacking or arene-cation interactions with residues such as Lys745 in EGFR. nih.gov
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| EGFR | Met793, Met769 | Hydrogen Bond |
| Leu718, Gly796, Lue694, Ala719, Val702, Leu820 | Hydrophobic | |
| Lys745 | Arene Interaction | |
| CDK2 | Leu83 | Hydrogen Bond |
| FLT3 | Cys694 | Hydrogen Bond |
The strength of the interaction between the ligand and its target is quantified by calculating the binding affinity or docking score, typically expressed in kcal/mol. Lower energy values indicate a more stable and favorable interaction.
Studies on various pyrazolo[3,4-d]pyrimidine derivatives have reported a range of binding affinities against different targets. For instance, against wild-type EGFR (EGFRWT), a series of derivatives showed binding free energies ranging from -19.63 to -23.67 kcal/mol. nih.gov Another study focusing on a specific derivative reported a binding score of -9.2584 kcal/mol against Dihydrofolate Reductase (DHFR), which was more favorable than the reference ligand Methotrexate (-8.3951 kcal/mol). tandfonline.com For the TRAP1 kinase receptor, potent pyrazole analogues demonstrated high XP docking scores, such as -11.265 kcal/mol. mdpi.com
| Target Protein | Reported Binding Affinity (kcal/mol) |
| EGFRWT | -19.63 to -23.67 |
| EGFRT790M (mutant) | -16.09 to -21.66 |
| DHFR | -9.2584 |
| TRAP1 | -11.265 |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment. nih.gov These simulations are used to assess the stability of the binding pose predicted by docking.
For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of the docked complexes. nih.govresearchgate.net Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): By tracking the RMSD of the ligand and protein backbone atoms over the simulation period (e.g., 100 nanoseconds), researchers can evaluate stability. A low and steady RMSD plot suggests that the complex remains stable. researchgate.netplos.org
Interaction Stability: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified during docking. Studies on FLT3 inhibitors revealed that some derivatives had a low lifetime for crucial hydrogen bonds, which correlated with weaker in vitro activity. nih.gov This highlights the ability of MD to refine docking predictions and provide a deeper understanding of binding dynamics.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.
For pyrazolo[3,4-d]pyrimidine derivatives, 2D-QSAR studies have been conducted to understand the structural requirements for inhibiting specific targets, such as the c-Src kinase. aip.org These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. The results from QSAR studies can guide the design of more potent inhibitors by identifying which chemical modifications on the pyrazolo[3,4-d]pyrimidine core are likely to enhance biological activity. aip.org
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET prediction)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery. It uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the development process. nih.gov
For various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, several key ADMET parameters have been predicted computationally. These predictions help assess the potential oral bioavailability and systemic behavior of the compounds.
Key predicted properties include:
Aqueous Solubility: This parameter is crucial for absorption. Predictions for some derivatives fall into the "low" to "very low" range. nih.gov
Caco-2 Permeability: This assay is an in vitro model for predicting human intestinal absorption. sciforum.net Predicted values for some derivatives suggest good permeability.
Human Intestinal Absorption (HIA): This is a direct prediction of how much of the drug will be absorbed from the gut. Many derivatives are predicted to have good to excellent intestinal absorption. rsc.org
Blood-Brain Barrier (BBB) Penetration: Predictions for several compounds indicate very low BBB penetration, which can be a desirable safety feature to avoid central nervous system side effects. core.ac.uk
| ADMET Property | Predicted Value/Range for Derivatives | Implication |
| Water Solubility | -2.902 to -3.003 (log mol/L) | Low Solubility |
| Caco-2 Permeability | 0.632 to 0.811 (log Papp in 10⁻⁶ cm/s) | Good Permeability |
| Intestinal Absorption (Human) | 83.764% to 89.689% | High Absorption |
| Blood-Brain Barrier (BBB) | Predicted to have very low penetration | Low potential for CNS effects |
In Silico Prediction of Blood-Brain Barrier Penetration
Computational, or in silico, models are crucial tools in modern drug discovery for predicting the ability of a compound to cross the blood-brain barrier (BBB). For the pyrazolo[3,4-d]pyrimidine class of compounds, these predictions are vital, particularly when designing agents for central nervous system (CNS) disorders or, conversely, when trying to avoid CNS side effects for peripherally acting drugs.
Research on various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold indicates that their potential for BBB penetration is highly dependent on the nature of the substituents attached to the core ring system. Studies have shown that molecules in this family possess a satisfactory ability to overcome cellular membranes, including the BBB. mdpi.com Computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for series of these compounds have confirmed their potential to cross the BBB, a finding that lays the foundation for their development as treatments for aggressive brain cancers like glioblastoma. mdpi.comacs.org
In one study, a BBB plot was generated for a series of novel pyrazolo[3,4-d]pyrimidine derivatives. The analysis revealed that most of the synthesized compounds fell within the 95–99% confidence ellipse, suggesting a medium to high degree of BBB penetration. However, one specific analog, compound XVI in the study, was positioned outside the 99% confidence ellipse, indicating it likely has very low penetration, which would reduce the chance of CNS-related side effects. nih.gov This highlights the critical role of specific chemical modifications in modulating BBB permeability. The general findings suggest that while the core scaffold is amenable to crossing the BBB, the property can be finely tuned.
| Compound Series | Substituent Type | Predicted BBB Penetration Level | Reference |
|---|---|---|---|
| Series A | Small, lipophilic groups | Medium to High | nih.gov |
| Series B | Polar, bulky groups | Low | nih.gov |
| Series C | Varied lipophilicity | Good passive permeability | mdpi.com |
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure, stability, and reactivity of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comrsc.org These theoretical studies provide fundamental insights that complement experimental findings, aiding in the rational design of new molecules with desired properties. A common method used is the B3LYP hybrid functional combined with a basis set like 6–311++G(d,p) to optimize molecular geometries and calculate electronic properties. mdpi.com
A key component of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer can easily occur within the molecule. researchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been used to determine these parameters. For instance, studies on related analogs have shown that the specific substitutions on the pyrazolo[3,4-d]pyrimidine core significantly influence the HOMO-LUMO energies and the resulting energy gap. This information is valuable for predicting how a new derivative might interact with biological targets. researchgate.netresearchgate.net These computational analyses are often correlated with the observed biological activities of the compounds, such as their anticancer effects. nih.govsemanticscholar.org
| Parameter | Description | Typical Finding/Significance | Reference |
|---|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. | researchgate.netresearchgate.net |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. | researchgate.netresearchgate.net |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A small gap implies low kinetic stability and high chemical reactivity. | researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Molecules with a large energy gap are considered "hard"; those with a small gap are "soft". | nih.gov |
| Electronegativity (χ) | The power of a species to attract electrons. Calculated as -(ELUMO + EHOMO)/2. | Provides insight into the electronic nature of the molecule. | nih.gov |
Future Perspectives in Research on Pyrazolo 3,4 D Pyrimidine Derivatives
Development of Novel Mechanistic Probes for Biological Systems
The established role of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of various protein kinases makes them ideal candidates for development as mechanistic probes. nih.gov These chemical tools are crucial for dissecting complex cellular signaling pathways and validating the function of specific enzymes in health and disease.
Future research will likely focus on modifying the Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate scaffold to create highly selective and potent probes. By systematically altering substituents, researchers can fine-tune the binding affinity and selectivity of these molecules for a single kinase target, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs). tandfonline.comrsc.orgnih.gov The development of such probes would enable precise investigation of the physiological and pathological roles of these enzymes, moving beyond what can be achieved with less selective inhibitors.
Furthermore, these derivatives can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes for use in advanced biological assays like fluorescence microscopy and affinity proteomics. This would allow for the direct visualization of target engagement within cells and the identification of protein-protein interaction networks, offering deeper insights into the mechanisms of action and potential off-target effects.
Exploration of Undiscovered Biological Targets and Pathways
While a significant body of research has focused on the anticancer properties of pyrazolo[3,4-d]pyrimidines through the inhibition of well-known kinases, their structural similarity to endogenous purines suggests they may interact with a wider range of biological targets than currently appreciated. nih.govresearchgate.netekb.eg Future investigations are expected to pivot towards the discovery of novel targets and the exploration of new therapeutic applications beyond oncology.
The diverse biological activities reported for this scaffold, including anti-inflammatory, antimicrobial, and antiviral effects, point to interactions with multiple, potentially undiscovered, cellular pathways. nih.govekb.eg Target identification and deconvolution studies, using techniques such as chemical proteomics and thermal shift assays, will be instrumental in uncovering these novel binding partners. Identifying the full spectrum of targets for compounds like this compound could open up new avenues for treating a variety of diseases. orientjchem.org
A summary of established and emerging biological targets for the pyrazolo[3,4-d]pyrimidine scaffold is presented below.
| Target Class | Specific Examples | Associated Therapeutic Area |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2, FLT3 | Cancer |
| Non-receptor Tyrosine Kinases | Src, Abl | Cancer |
| Serine/Threonine Kinases | CDKs, GSK-3 | Cancer, Neurological Disorders |
| Mitochondrial Chaperones | TRAP1 | Cancer |
| Transforming Growth Factor-β Receptors | ALK5 (TGFβR1) | Cancer, Fibrosis |
| Adenosine (B11128) Receptors | A1 Adenosine Receptor | Neurological Disorders |
This table illustrates the current landscape of research, highlighting the potential for expanding into new disease areas by exploring targets beyond the well-trodden kinase families.
Advancements in Stereoselective and Efficient Synthetic Methodologies
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has evolved significantly, with numerous methods reported for the construction of this bicyclic core. ekb.eg Early routes often involved multi-step procedures starting from pyrazole (B372694) or pyrimidine (B1678525) precursors. nih.gov More recent advancements have focused on improving efficiency and accessibility.
Modern synthetic strategies increasingly employ one-pot reactions, microwave-assisted synthesis, and multi-component reactions to streamline the production of these compounds. researchgate.netresearchgate.net For instance, methods have been developed that allow for the construction of the pyrazolo[3,4-d]pyrimidine core in a single flask from simple starting materials, significantly reducing reaction time and improving yields. researchgate.net
| Synthetic Strategy | Description | Advantages |
| Multi-component Reactions | Combines three or more starting materials in a single reaction vessel to form the final product. | High atom economy, operational simplicity, rapid access to diverse structures. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times compared to conventional heating. | Speed, higher yields, improved purity. researchgate.netresearchgate.net |
| Green Synthesis Approaches | Employs environmentally benign solvents and reaction conditions to minimize waste and energy consumption. | Sustainability, reduced environmental impact. rsc.org |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same flask without isolating intermediates. | Increased efficiency, reduced waste, time-saving. researchgate.net |
Looking ahead, a key area for development is stereoselective synthesis. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific three-dimensional arrangement. Future synthetic efforts will need to focus on developing asymmetric methods to produce enantiomerically pure pyrazolo[3,4-d]pyrimidine derivatives, which will be critical for elucidating structure-activity relationships and developing safer, more effective drugs. Further refinement of green chemistry principles will also be a priority, aiming for even more sustainable and cost-effective manufacturing processes. rsc.org
Integration of Advanced Computational Approaches for Rational Design and Optimization
Computational chemistry has become an indispensable tool in the discovery and development of pyrazolo[3,4-d]pyrimidine-based therapeutic agents. scispace.com A variety of in silico techniques are routinely used to guide the design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govresearchgate.net
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore mapping help identify the key structural features required for biological activity. mdpi.comnih.gov Molecular docking and molecular dynamics simulations provide detailed insights into how these compounds bind to their target proteins at an atomic level, enabling the rational design of modifications to improve binding affinity and selectivity. rsc.orgrsc.org These computational predictions are often coupled with virtual screening of large chemical databases to identify new and promising pyrazolo[3,4-d]pyrimidine scaffolds. scispace.com
Q & A
Basic Research Questions
What are the standard synthetic methodologies for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate?
The synthesis typically involves cyclization of precursors like 4-fluorophenylhydrazine and ethyl acetoacetate under acidic/basic conditions to form the pyrazole ring, followed by reaction with formamide to construct the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution (e.g., thioether formation using 2-chloroacetamide) and functionalization of the ester group. Optimization often requires controlling reaction conditions (temperature, catalysts) to improve yield and purity .
Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : For structural confirmation, particularly - and -NMR to identify aromatic protons, ester groups, and substituent positions .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystallographic data for unambiguous structural assignment, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
How do substituents on the pyrazolo[3,4-d]pyrimidine core influence solubility and reactivity?
Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. Hydrophilic groups like piperazine or hydroxyethyl improve aqueous solubility, critical for biological assays. Substituent positioning (e.g., para vs. meta on phenyl rings) affects steric hindrance and binding affinity .
Advanced Research Questions
What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR Studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess kinase inhibition potency using enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- Statistical Modeling : Multivariate analysis to correlate structural features (logP, polar surface area) with activity, addressing outliers due to off-target effects .
- Crystallographic Validation : Resolve binding modes of analogs with conflicting activity using X-ray co-crystallography of compound-target complexes .
How can computational methods optimize this compound for kinase inhibition?
- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, BRAF) to prioritize substituents with favorable interactions (e.g., hydrogen bonding with hinge regions) .
- MD Simulations : Assess binding stability over time; identify residues causing conformational changes that reduce potency .
- QSAR Models : Train models on pyrazolo[3,4-d]pyrimidine libraries to predict IC values and guide synthetic efforts .
What in vitro and in vivo models are suitable for evaluating its anticancer potential?
- In Vitro :
- Cell viability assays (MTT/WST-1) on cancer cell lines (e.g., HCT-116, MCF-7).
- Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
- In Vivo :
- Xenograft models (subcutaneous tumor implants) with pharmacokinetic profiling (plasma half-life, bioavailability).
- Toxicity studies (hematological/organ histopathology) to assess therapeutic index .
How do oxidation/reduction reactions modify the compound’s bioactivity?
- Oxidation : Conversion of thioether to sulfone (using mCPBA) enhances electrophilicity, improving covalent binding to cysteine residues in kinases.
- Reduction : Hydrogenation of nitro groups to amines (Pd/C, H) increases solubility and enables conjugation (e.g., PEGylation for prolonged circulation) .
Methodological Considerations
What techniques quantify target binding kinetics and affinity?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (, ) and equilibrium dissociation constants () .
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interactions with proteins/enzymes .
How to address stability issues during storage and handling?
- Storage : Lyophilized form at -20°C under inert atmosphere (N) to prevent ester hydrolysis.
- Analytical Monitoring : Regular HPLC-MS checks for degradation products (e.g., free carboxylic acid from ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
